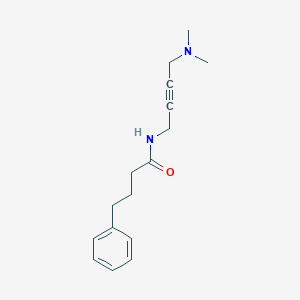![molecular formula C25H26N2O2 B2916399 N-([1,1'-biphenyl]-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide CAS No. 2034248-02-5](/img/structure/B2916399.png)
N-([1,1'-biphenyl]-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-([1,1'-biphenyl]-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide, also known as BPN14770, is a small molecule drug that has shown promising results in the treatment of Alzheimer's disease. It is a potent inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a key role in the regulation of intracellular signaling pathways.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies
The synthesis of compounds structurally related to N-([1,1'-biphenyl]-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide has been explored to achieve various pharmacologically active derivatives. For example, the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate, a process that involves the preparation of N-methoxy-N-methylamide, highlights the importance of such synthetic routes for creating bioactive molecules with potential therapeutic applications (Calvez, Chiaroni, & Langlois, 1998).
Receptor Affinity and Biological Evaluation
Studies on the affinity for dopamine and serotonin receptor subtypes reveal the potential of structurally similar compounds for neurological applications. For instance, the analysis of o-methoxyphenylpiperazine derivatives with terminal benzamide fragments on the N-4 alkyl chain has shown good affinity for both D-2 and 5-HT1A receptors, suggesting the utility of these compounds in exploring neuropharmacological targets (Perrone et al., 1995).
Potential Applications
The exploration of this compound and related compounds extends to their potential therapeutic applications, such as in the treatment of cancer, neurological disorders, and other diseases. The discovery of selective histone deacetylase (HDAC) inhibitors exemplifies this, where compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide have shown significant antitumor activity and have entered clinical trials, underscoring the therapeutic potential of these molecules (Zhou et al., 2008).
Eigenschaften
IUPAC Name |
4-(4-methoxypiperidin-1-yl)-N-(2-phenylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c1-29-22-15-17-27(18-16-22)21-13-11-20(12-14-21)25(28)26-24-10-6-5-9-23(24)19-7-3-2-4-8-19/h2-14,22H,15-18H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTZQUNKHQITKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thiomorpholin-4-yl-[4-[[3-(trifluoromethyl)phenyl]methyl]morpholin-2-yl]methanone](/img/structure/B2916316.png)
![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2916317.png)

![3,5-di(acetyloxy)-2-[(acetyloxy)methyl]-6-(4-cinnamoylphenoxy)tetrahydro-2H-pyran-4-yl acetate](/img/structure/B2916322.png)

![2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2916325.png)
![N-cyclopentyl-1-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2916327.png)
![2-Amino-6-[4-(trifluoromethyl)phenyl]-3,4,5-pyridinetricarbonitrile](/img/structure/B2916328.png)
![1,1'-dimethylspiro[3H-quinazoline-2,4'-piperidine]-4-one](/img/structure/B2916330.png)
![4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]-N-(2-phenylpropyl)benzamide](/img/structure/B2916333.png)
![N-(3-acetamidophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2916334.png)

![4-(Mesitylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2916336.png)
